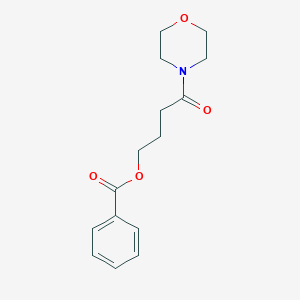
4-(4-morpholinyl)-4-oxobutyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of morpholine derivatives and their complexes has been explored in various studies. For example, Teipel et al. (1994) described the synthesis of copper complexes involving sodium benzoate and morpholine derivatives, highlighting the formation of μ4-oxo-bridged copper tetramers, which were characterized by single-crystal X-ray diffraction studies (Teipel, Griesar, Haase, & Krebs, 1994). Nematollahi and Esmaili (2010) discussed an electrochemical synthesis approach for 4-morpholino-2-(arylsulfonyl)benzenamines, demonstrating a green, one-pot procedure with potential biological significance (Nematollahi & Esmaili, 2010).
Molecular Structure Analysis
Ambekar et al. (2014) detailed the crystal structure of a morpholine derivative, emphasizing the morpholine ring's chair conformation and the molecular linkages via hydrogen bonds (Ambekar, Kumar, Shirahatti, Kotresh, & Kumar, 2014).
Chemical Reactions and Properties
Research by Lu et al. (2018) on the synthesis of a morpholine-1H-indazole derivative revealed its antitumor activity against certain cancer cell lines, indicating the chemical reactivity and potential therapeutic properties of morpholine derivatives (Lu, Jin, Ge, Song, Zhao, Guo, Yue, & Li, 2018).
Physical Properties Analysis
The physical properties of morpholine derivatives, such as crystal structure and bonding configurations, have been explored in various studies. For instance, Brito et al. (2006) analyzed the crystal structure of a 2,4-dinitrophenylsulfanyl morpholine, highlighting its molecular configuration and intermolecular hydrogen bonding (Brito, López-Rodríguez, Cárdenas, & Vargas, 2006).
Chemical Properties Analysis
Audouze, Nielsen, and Peters (2004) synthesized a series of morpholine and 1,4-oxazepane derivatives, conducting a 3D-QSAR analysis to understand the relationship between chemical structure and biological activity, particularly for dopamine D4 receptor affinity (Audouze, Nielsen, & Peters, 2004). This study reflects the chemical properties and potential applications of morpholine derivatives in medicinal chemistry.
Eigenschaften
IUPAC Name |
(4-morpholin-4-yl-4-oxobutyl) benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(16-8-11-19-12-9-16)7-4-10-20-15(18)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJNULARXXRCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCOC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(diphenylacetyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5607242.png)

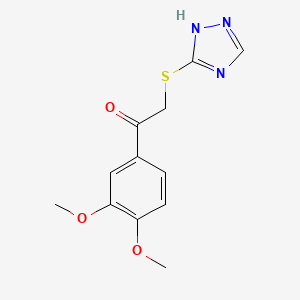
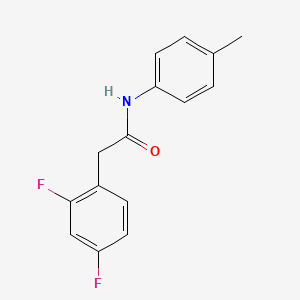
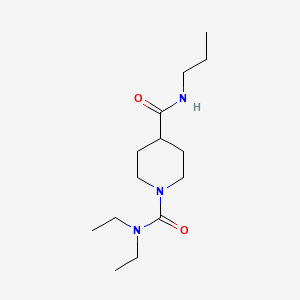
![1-{1-[1-cyclohexyl-3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrrolidin-2-one](/img/structure/B5607266.png)
![5-benzylidene-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5607273.png)
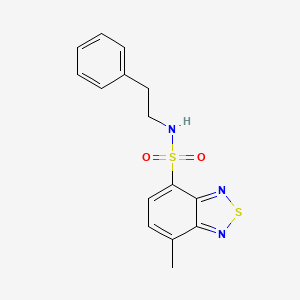
![methyl [(5-acetyl-3-cyano-6-methylpyridin-2-yl)thio]acetate](/img/structure/B5607277.png)
![4-({4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}acetyl)morpholine](/img/structure/B5607281.png)
![(4aS*,7aR*)-1-{[4-(methoxymethyl)-5-methyl-3-isoxazolyl]carbonyl}-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5607308.png)
![4-({4-[2-(2-naphthyloxy)propanoyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5607323.png)
![N-(3-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5607334.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5607336.png)